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Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated profound
effects on cellular metabolism and signaling that extend beyond its primary mechanism of
action. This technical guide provides an in-depth exploration of canagliflozin's impact at the
cellular level, with a focus on its SGLT2-independent mechanisms. It has been established that
canagliflozin directly inhibits mitochondrial complex I, leading to a cascade of downstream
effects including the activation of AMP-activated protein kinase (AMPK) and modulation of
interconnected signaling pathways.[1][2][3][4] This guide synthesizes key quantitative data,
details experimental methodologies for investigating these effects, and presents visual
representations of the core signaling pathways and experimental workflows. The information
herein is intended to serve as a comprehensive resource for researchers and professionals in
the field of drug development and metabolic disease.

Core Mechanism of Action: Beyond SGLT2
Inhibition

While canagliflozin is clinically approved for its role in promoting urinary glucose excretion
through the inhibition of SGLT2 in the kidneys[5][6], a growing body of evidence highlights its

significant off-target effects on fundamental cellular processes. A primary SGLT2-independent
mechanism of canagliflozin is the inhibition of mitochondrial respiratory chain complex 1.[1][2]
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[3][4] This action disrupts the electron transport chain, leading to decreased mitochondrial
respiration and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios.[1][3][7][8]
This shift in the cellular energy state serves as a critical trigger for the activation of AMP-
activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate
ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1][3] This
multifaceted mechanism of action positions canagliflozin as a modulator of key cellular
metabolic and signaling hubs, with implications for various cell types and disease states,
including cancer and non-alcoholic fatty liver disease.[2][4][9]

Quantitative Impact on Cellular Metabolism

The following tables summarize the quantitative effects of canagliflozin on key cellular
metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: Effect of Canagliflozin on Mitochondrial Respiration
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Canagliflozin Observed
Parameter Cell Type . Reference
Concentration  Effect
Oxygen )
) PC3 prostate 5 uM (starting Dose-dependent
Consumption ) ) [2]
cancer cells concentration) reduction
Rate (OCR)
Complex I- .
Permeabilized o
supported Dose-dependent  Inhibition [2]
o PC3 cells
Respiration
Human renal
Basal proximal tubule Significant
. I 50 uM [10]
Respiration epithelial cells decrease
(RPTEC/TERT1)
Human renal
Mitochondrial proximal tubule Significant
. . 50 pM [10]
ATP Production epithelial cells decrease
(RPTEC/TERT1)
Oxygen Human umbilical
Consumption vein endothelial 100 uM ~60% decrease [11]
Rate (OCR) cells (HUVECS)

Table 2: Effect of Canagliflozin on Cellular Energy Status and AMPK Signaling
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Canagliflozin Observed
Parameter Cell Type . Reference
Concentration  Effect
AMPK Activation HEK-293 cells > 1 umol/l Activation [1]
_ 10 and 30 Significant
ADP:ATP Ratio HEK-293 cells ) [718]
pmol/L increase
AMPK Mouse
] ] Increased
Phosphorylation Embryonic > 1 umol/l ] [1]
] phosphorylation
(Thrl72) Fibroblasts (WT)
Mouse
ACC _ Increased
) Embryonic > 1 umol/l ] [1]
Phosphorylation ) phosphorylation
Fibroblasts (WT)
o Mouse liver (in Oral o
AMPK Activation ) o ) Activation [11[3]
Vivo) administration
Concentration-
_ CRL1927
ADP/ATP Ratio ) 2,5,10 uM dependent [12]
mesangial cells .
increase

Table 3: Effect of Canagliflozin on Lipogenesis and Glucose Metabolism
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Cell Canagliflozin Observed
Parameter . Reference
TypelModel Concentration Effect
Inhibition
Lipid Synthesis Hepatocytes 10 pumol/L (AMPK- [7]
dependent)
] ) PC3-pMXS and o
Lipogenesis 30 uM Inhibition [2]
PC3-NDI1 cells
Inhibition
HEK-293 cells - )
Glucose Uptake Not specified (independent of [1]
and MEFs
SGLT2)
Fatty Acid . . S
) Not specified Not specified Potent inhibition [13]
Synthesis
Hepatic ] )
) ) ApoE-/- mice 30 mg/kg Suppression [14]
Lipogenesis

Key Signaling Pathways Modulated by Canagliflozin

Canagliflozin's influence extends to several critical signaling pathways that govern cellular

growth, proliferation, and survival.

AMPK-mTOR Signaling Pathway

The activation of AMPK by canagliflozin has an inhibitory effect on the mammalian target of

rapamycin (mMTOR) signaling pathway.[12][15] mTOR is a central regulator of cell growth and

proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. This interplay

between AMPK and mTOR is a key area of investigation for the anti-proliferative effects of

canagliflozin observed in cancer cells.[2][4][13]
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Canagliflozin's inhibitory effect on mTOR via AMPK activation.

Oxidative Stress and Inflammatory Signaling

Canagliflozin has been shown to mitigate oxidative stress by reducing the production of
reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[11][16][17]
[18][19] It can also modulate inflammatory signaling pathways, including the NF-kB and JNK
pathways, contributing to its protective effects in various tissues.[20]
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Modulation of oxidative stress and inflammation by canagliflozin.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the

cellular effects of canagliflozin.

Measurement of Mitochondrial Respiration (Oxygen
Consumption Rate)

Principle: The Seahorse XF Analyzer is a widely used platform to measure the oxygen
consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time,
providing insights into mitochondrial respiration and glycolysis, respectively.
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Protocol Outline:

o Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal
density and allow them to adhere overnight.

e Drug Treatment: Treat cells with various concentrations of canagliflozin or vehicle control
for the desired duration.

o Assay Preparation: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF
Calibrant. On the day of the assay, replace the cell culture medium with Seahorse XF base
medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a
non-CO2 incubator.

o Seahorse XF Analysis: Load the prepared cell plate and sensor cartridge into the Seahorse
XF Analyzer. The instrument will perform a series of mix, wait, and measure cycles to
determine baseline OCR and ECAR.

o Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the drug ports
of the sensor cartridge to assess different parameters of mitochondrial function:

o Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

o FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that
collapses the mitochondrial membrane potential and induces maximal respiration.

o Rotenone & Antimycin A: Inhibit Complex | and Complex Ill, respectively, to shut down
mitochondrial respiration and measure non-mitochondrial oxygen consumption.

o Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate
parameters such as basal respiration, ATP production, maximal respiration, and spare
respiratory capacity.
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Workflow for measuring oxygen consumption rate (OCR).
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Assessment of AMPK Activation by Western Blotting

Principle: Western blotting is used to detect the phosphorylation status of AMPK at Threonine
172 (Thrl72) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of
AMPK activation.

Protocol Outline:

o Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them in
a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and
phosphatase inhibitors to preserve protein phosphorylation.

o Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or
Bradford protein assay to ensure equal loading.

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by
size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

e Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk
in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and
total ACC overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary
antibody.

» Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to
the membrane and visualize the protein bands using a chemiluminescence imaging system.

» Densitometry Analysis: Quantify the band intensities and normalize the levels of
phosphorylated proteins to the total protein levels.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Measurement of Cellular Adenine Nucleotides (ATP, ADP,
AMP)

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a sensitive
method for separating and quantifying ATP, ADP, and AMP in cell extracts.

Protocol Outline:

o Cell Extraction: Rapidly quench cellular metabolism and extract nucleotides by treating cells
with a cold acid solution (e.g., perchloric acid) followed by neutralization.

o Sample Preparation: Centrifuge the extracts to remove precipitated proteins and filter the
supernatant.

o HPLC Analysis: Inject the prepared samples into an RP-HPLC system equipped with a C18
column.

o Separation: Separate the adenine nucleotides using a gradient of a suitable mobile phase
(e.g., a mixture of potassium phosphate buffer and methanol).

» Detection: Detect the eluted nucleotides using a UV detector at a wavelength of 254 nm.

e Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak
areas of the samples to those of known standards. Calculate the ATP/ADP and AMP/ATP
ratios to assess the cellular energy charge.

Conclusion

Canagliflozin exerts significant and complex effects on cellular metabolism and signaling,
largely independent of its SGLT2 inhibitory action. Its ability to inhibit mitochondrial complex |
and subsequently activate AMPK places it at a critical node of cellular energy regulation. This
technical guide provides a framework for understanding and investigating these multifaceted
effects. The presented data and experimental protocols offer a valuable resource for
researchers aiming to further elucidate the molecular mechanisms of canagliflozin and explore
its therapeutic potential in a broader range of diseases. The continued exploration of these
SGLT2-independent actions is crucial for a comprehensive understanding of the clinical
benefits observed with this class of drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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